Cas no 2104045-34-1 (1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one)
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one
- 2104045-34-1
- EN300-798996
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- Inchi: 1S/C7H9NO/c1-2-7(9)6-4-3-5-8-6/h1,6,8H,3-5H2/t6-/m1/s1
- InChI Key: CJUKRFPQLFZHJI-ZCFIWIBFSA-N
- SMILES: O=C(C#C)[C@H]1CCCN1
Computed Properties
- Exact Mass: 123.068413911g/mol
- Monoisotopic Mass: 123.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 29.1Ų
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-798996-1.0g |
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one |
2104045-34-1 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
| Enamine | EN300-798996-0.05g |
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one |
2104045-34-1 | 95% | 0.05g |
$768.0 | 2024-05-21 | |
| Enamine | EN300-798996-0.1g |
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one |
2104045-34-1 | 95% | 0.1g |
$804.0 | 2024-05-21 | |
| Enamine | EN300-798996-0.25g |
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one |
2104045-34-1 | 95% | 0.25g |
$840.0 | 2024-05-21 | |
| Enamine | EN300-798996-0.5g |
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one |
2104045-34-1 | 95% | 0.5g |
$877.0 | 2024-05-21 | |
| Enamine | EN300-798996-2.5g |
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one |
2104045-34-1 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
| Enamine | EN300-798996-5.0g |
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one |
2104045-34-1 | 95% | 5.0g |
$2650.0 | 2024-05-21 | |
| Enamine | EN300-798996-10.0g |
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one |
2104045-34-1 | 95% | 10.0g |
$3929.0 | 2024-05-21 |
1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one
Research Brief on 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one (CAS: 2104045-34-1): Recent Advances and Applications in Chemical Biology and Medicinal Chemistry
The compound 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one (CAS: 2104045-34-1) has recently emerged as a promising scaffold in chemical biology and medicinal chemistry due to its unique structural features and versatile reactivity. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the significance of this chiral pyrrolidine derivative as a key intermediate in the synthesis of bioactive molecules. The presence of both a pyrrolidine ring and a propynone moiety enables diverse chemical modifications, making it a valuable building block for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing covalent inhibitors targeting cysteine proteases, with particular efficacy against SARS-CoV-2 main protease (Mpro).
Structural-activity relationship (SAR) investigations have revealed that the (R)-configuration at the pyrrolidine ring is crucial for maintaining biological activity. Computational docking studies suggest that this stereochemistry optimizes interactions with target proteins while the propynone group serves as an effective Michael acceptor for covalent binding. Researchers at several pharmaceutical companies have incorporated this scaffold into their fragment-based drug discovery programs, reporting enhanced binding kinetics compared to traditional non-covalent inhibitors.
In neuroscience applications, derivatives of 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one have shown remarkable potential as modulators of neurotransmitter systems. A recent Nature Chemical Biology paper described its use in developing selective dopamine D3 receptor ligands with improved blood-brain barrier penetration. The propargyl group appears to contribute significantly to both the pharmacokinetic properties and target engagement of these compounds.
The synthetic accessibility of this compound has also been improved through recent methodological advances. A 2024 Organic Letters publication detailed an asymmetric catalytic route using chiral copper complexes that achieves >99% ee with excellent yield. This development addresses previous challenges in large-scale production and has facilitated more extensive biological evaluation of derivatives.
From a safety perspective, preliminary toxicological studies indicate that the core scaffold demonstrates favorable in vitro safety profiles, though researchers note that the reactivity of the propynone moiety requires careful consideration in drug design. Current work focuses on optimizing the balance between covalent binding efficiency and selectivity to minimize off-target effects.
Looking forward, 1-[(2R)-pyrrolidin-2-yl]prop-2-yn-1-one continues to attract significant research attention as a privileged structure in medicinal chemistry. Ongoing clinical trials featuring derivatives of this compound for oncology and neurodegenerative diseases suggest its translational potential. The compound's versatility positions it as a valuable tool for both therapeutic development and chemical biology probe design in the coming years.
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